molecular formula C13H18 B13967949 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene CAS No. 762300-87-8

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene

Cat. No.: B13967949
CAS No.: 762300-87-8
M. Wt: 174.28 g/mol
InChI Key: XDQOZMRJQLCUGB-UHFFFAOYSA-N
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Description

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a methyl group and a cyclopropyl group that is further substituted with an isopropyl group. This compound is known for its unique structural features and its relevance in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of precursor compounds. The process involves the use of metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    p-Cymene: A monoterpene with a similar structure, where the cyclopropyl group is replaced with an isopropyl group.

    Cumene: Another aromatic hydrocarbon with a similar structure, but without the cyclopropyl group.

Uniqueness: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene is unique due to the presence of both a cyclopropyl and an isopropyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

762300-87-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-methyl-4-(1-propan-2-ylcyclopropyl)benzene

InChI

InChI=1S/C13H18/c1-10(2)13(8-9-13)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

XDQOZMRJQLCUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(C)C

Origin of Product

United States

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